N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This leads to a reduction in inflammation, cancer cell growth, and viral replication.
Biochemical and Physiological Effects:
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In addition, it has been found to inhibit viral replication by targeting viral proteins.
Advantages and Limitations for Lab Experiments
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has several advantages for lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain and study. It has also been extensively researched, making it a valuable tool for studying various cellular processes. However, one limitation is that its mechanism of action is not fully understood, which may limit its use in certain research studies.
Future Directions
There are several future directions for research on N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide. One direction is to further explore its potential as a drug delivery system. Another direction is to study its effects on other cellular processes and diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide involves the reaction of cyclohex-1-ene with 2-bromoethanol to form 2-(cyclohex-1-en-1-yl)ethanol. This is followed by the reaction of 2-(cyclohex-1-en-1-yl)ethanol with 2-bromo-2-cyclopropylpropan-1-ol to form N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide. The synthesis method has been well-established and has been used in various research studies.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide has been extensively researched for its potential applications in various fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been evaluated for its potential as a drug delivery system and as a tool for studying protein-protein interactions.
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-cyclopropyl-2-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-16(21,13-7-8-13)11-18-15(20)14(19)17-10-9-12-5-3-2-4-6-12/h5,13,21H,2-4,6-11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUJFYVYYMATNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide |
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